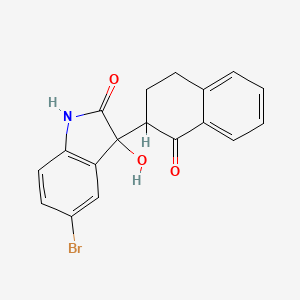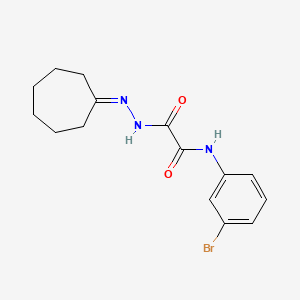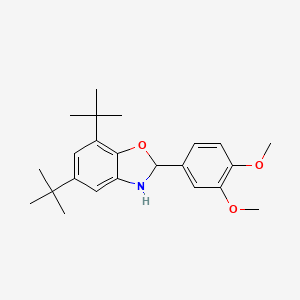![molecular formula C11H24N4O4 B11094136 2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide](/img/structure/B11094136.png)
2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide is a chemical compound with the molecular formula C11H24N4O4 It is characterized by the presence of hydroxyl, ether, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide typically involves the reaction of 3-methylbutanol with an appropriate epoxide to form the intermediate this compound. This intermediate is then reacted with hydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide groups can be reduced to form amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxy-3-(3-methylbutoxy)propyl]malonohydrazide
- 2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H24N4O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide |
InChI |
InChI=1S/C11H24N4O4/c1-7(2)3-4-19-6-8(16)5-9(10(17)14-12)11(18)15-13/h7-9,16H,3-6,12-13H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
CWQRXHUUCJNIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(CC(C(=O)NN)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)
![2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole](/img/structure/B11094059.png)

![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)


![1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11094100.png)
![5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11094105.png)
![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11094116.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11094130.png)

![3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11094142.png)
